Cas no 1260834-01-2 (5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid)
5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-747125
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- MFCD11111697
- SY253206
- SCHEMBL5935866
- 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid
- 1260834-01-2
- AKOS006306691
- 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid, 5,6,7,8-tetrahydro-
- 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
-
- Inchi: 1S/C6H8N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2,(H,11,12)
- InChI Key: JLTDJCROUWNOJI-UHFFFAOYSA-N
- SMILES: OC(C1=NN=C2CNCCN21)=O
Computed Properties
- Exact Mass: 168.06472551g/mol
- Monoisotopic Mass: 168.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.9
- Topological Polar Surface Area: 80Ų
Experimental Properties
- Density: 1.83±0.1 g/cm3(Predicted)
- Boiling Point: 488.4±55.0 °C(Predicted)
- pka: 2.76±0.20(Predicted)
5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-747125-0.05g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 0.05g |
$1152.0 | 2024-05-23 | |
| Enamine | EN300-747125-0.1g |
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1260834-01-2 | 95% | 0.1g |
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| Enamine | EN300-747125-0.25g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 0.25g |
$1262.0 | 2024-05-23 | |
| Enamine | EN300-747125-0.5g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 0.5g |
$1316.0 | 2024-05-23 | |
| Enamine | EN300-747125-1.0g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 1.0g |
$1371.0 | 2024-05-23 | |
| Enamine | EN300-747125-2.5g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 2.5g |
$2688.0 | 2024-05-23 | |
| Enamine | EN300-747125-5.0g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 5.0g |
$3977.0 | 2024-05-23 | |
| Enamine | EN300-747125-10.0g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1260834-01-2 | 95% | 10.0g |
$5897.0 | 2024-05-23 |
5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Comprehensive Guide to 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS No. 1260834-01-2)
The 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1260834-01-2) is a heterocyclic compound that has gained significant attention in pharmaceutical research and medicinal chemistry. This triazolopyrazine derivative belongs to an important class of nitrogen-containing heterocycles, which are widely explored for their potential biological activities. The presence of both triazole and pyrazine rings in its structure makes it particularly interesting for drug discovery applications.
Recent scientific literature reveals growing interest in triazolopyrazine scaffolds due to their diverse pharmacological properties. Researchers are particularly focused on CAS 1260834-01-2 as a potential building block for kinase inhibitors and other therapeutic agents. The compound's molecular structure offers multiple sites for modification, making it valuable for structure-activity relationship (SAR) studies in drug development programs.
The synthesis of 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves multi-step organic transformations starting from commercially available pyrazine derivatives. Modern synthetic approaches emphasize green chemistry principles and atom economy, reflecting the pharmaceutical industry's commitment to sustainable practices. Analytical characterization of this compound includes advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis.
In the context of current research trends, CAS 1260834-01-2 has been investigated for its potential in addressing several therapeutic areas. The triazolopyrazine core has shown promise in neurological disorders, metabolic diseases, and certain inflammatory conditions. These applications align with today's focus on personalized medicine and targeted therapies, making this compound particularly relevant to contemporary drug discovery efforts.
The physicochemical properties of 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid contribute to its pharmaceutical utility. Its moderate solubility profile and specific hydrogen bonding capacity make it suitable for formulation development. Researchers frequently search for information about its pKa values, logP, and stability characteristics, which are crucial parameters in preclinical development.
From a commercial perspective, the demand for triazolopyrazine derivatives like CAS 1260834-01-2 has been steadily increasing. Pharmaceutical companies and contract research organizations seek high-quality batches of this compound for their screening libraries and lead optimization programs. The global market for such specialized intermediates reflects the growing investment in novel small molecule therapeutics.
Quality control standards for 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid typically require ≥95% purity by HPLC analysis, with strict limits on residual solvents and heavy metals. These specifications ensure the compound's suitability for biological testing and further chemical transformations. Analytical methods development for this compound remains an active area of research in pharmaceutical analysis.
Recent patent literature reveals innovative applications of CAS 1260834-01-2 in combination therapies and prodrug development. The compound's versatility allows its incorporation into various drug delivery systems, addressing current challenges in bioavailability and targeted release. These developments respond to the pharmaceutical industry's need for more effective and patient-friendly medication options.
Storage and handling recommendations for 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid emphasize protection from moisture and light, with optimal conditions at room temperature in airtight containers. These precautions maintain the compound's stability and purity over extended periods, which is essential for research continuity and reproducibility.
The scientific community continues to explore novel synthetic routes to triazolopyrazine carboxylic acids, with CAS 1260834-01-2 serving as an important reference compound. Recent advances in catalytic methods and flow chemistry have improved the efficiency of producing such heterocyclic systems, reducing costs and environmental impact.
In computational chemistry and molecular modeling, 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid serves as a valuable scaffold for virtual screening and docking studies. Its well-defined conformation and interaction patterns make it suitable for studying protein-ligand interactions, particularly in structure-based drug design approaches that are revolutionizing modern pharmacology.
The regulatory status of CAS 1260834-01-2 varies by region, but it generally falls under research chemicals category when used in non-clinical settings. Researchers often inquire about its REACH compliance and GMP availability, reflecting the compound's transition from laboratory-scale to potential commercial applications in drug development pipelines.
Future research directions for triazolopyrazine derivatives like 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid include exploration of their photophysical properties for diagnostic applications and investigation of their metal coordination chemistry for catalytic purposes. These multidisciplinary approaches demonstrate the compound's potential beyond traditional pharmaceutical applications.
Academic and industrial laboratories frequently seek technical guidance on handling CAS 1260834-01-2, particularly regarding its solubility in various solvents and compatibility with common reagents. Such practical information supports the compound's widespread use in diverse chemical transformations and biological assays across the drug discovery continuum.
As the pharmaceutical industry increasingly focuses on privileged structures in medicinal chemistry, 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid continues to attract attention for its balanced properties and synthetic accessibility. Its ongoing investigation exemplifies the dynamic nature of modern drug discovery and the importance of heterocyclic chemistry in addressing unmet medical needs.
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